molecular formula C16H24O2 B169014 Methyl isocostate CAS No. 132342-55-3

Methyl isocostate

Cat. No.: B169014
CAS No.: 132342-55-3
M. Wt: 248.36 g/mol
InChI Key: OWZSHJKGKHTKDS-CZUORRHYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isocostate is typically synthesized through the reaction of iso-costic acid with methanol. This reaction is catalyzed by an acidic catalyst and usually conducted under heated conditions . The general reaction can be represented as follows:

Iso-costic acid+MethanolMethyl isocostate+Water\text{Iso-costic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Iso-costic acid+Methanol→Methyl isocostate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of iso-costic acid with methanol in the presence of an acidic catalyst. The reaction is carried out in a reactor where the temperature is carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl isocostate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Methyl isocostate is structurally similar to several other compounds, including:

  • Iso-costic acid (CAS#69978-82-1)
  • Alpha-costic acid (CAS#28399-17-9)
  • Pterodonoic acid (CAS#62458-42-8)
  • Ilicic acid (CAS#4586-68-9)
  • Beta-costic acid (CAS#3650-43-9)
  • 5alpha-Hydroxycostic acid (CAS#132185-83-2)
  • 5beta-Hydroxycostic acid (CAS#132185-84-3)
  • Pterodontic acid (CAS#185845-89-0)
  • 2,3-Dihydroxypterodontic acid (CAS#185821-32-3) .

Uniqueness: Its ability to inhibit key enzymes involved in carbohydrate metabolism highlights its potential therapeutic benefits .

Properties

IUPAC Name

methyl 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-11-6-5-8-16(3)9-7-13(10-14(11)16)12(2)15(17)18-4/h13H,2,5-10H2,1,3-4H3/t13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZSHJKGKHTKDS-CZUORRHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123039
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132342-55-3
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132342-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2R,4aR)-1,2,3,4,4a,5,6,7-octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying methyl isocostate in Globba schomburgkii?

A1: this compound was identified as one of the potential bioactive compounds present in the rhizomes of Globba schomburgkii Hook.f. [1] This is significant because bioassay-guided fractionation revealed that certain sub-fractions from the plant extract, where this compound was present, displayed considerably higher antibacterial activity compared to the crude extract. [1] While further research is needed to definitively confirm its role, this finding suggests that this compound may contribute to the antibacterial properties observed in Globba schomburgkii and could potentially serve as a lead compound for developing new antibacterial agents.

Q2: Are there any ongoing studies exploring the structure-activity relationship (SAR) of this compound and its analogs?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, the identification of this compound in plants with known bioactivity opens avenues for future research in this direction. [1, 2] Understanding the relationship between the structure of this compound and its potential antibacterial activity could help design and synthesize more potent and selective derivatives. This could involve modifying different functional groups on the molecule and evaluating the impact of these modifications on antibacterial activity.

  1. Pongcharoen S, et al. Bioassay-Guided Fractionation, Chemical Compositions and Antibacterial Activity of Extracts from Rhizomes of Globba schomburgkii Hook.f. Molecules. 2021;26(12):3673.
  2. Samdan J, et al. СОСТАВ ЭФИРНОГО МАСЛА ARTEMISIA MACROCEPHALA JACQUE EX BESSER., ПРОИЗРАСТАЮЩЕЙ В МОНГОЛИИ. Химия растительного сырья . 2019;(4):104-110.

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